molecular formula C13H18O B1485259 2,2-Dimethyl-5-phenylpentanal CAS No. 1379004-80-4

2,2-Dimethyl-5-phenylpentanal

Cat. No.: B1485259
CAS No.: 1379004-80-4
M. Wt: 190.28 g/mol
InChI Key: MGRPNIBCVVZSHS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-phenylpentanal is an organic compound with the CAS Registry Number 1379004-80-4. It has a molecular formula of C13H18O and a molecular weight of 190.28 g/mol . As a building block in organic synthesis, this compound belongs to a class of phenylpentanal derivatives explored in various research fields. Related structural analogs, such as 2-Methyl-5-phenylpentanal, are documented in patent literature for their use as odoriferous substances, specifically for imparting rose scents in perfumery and fragranced products . Another closely related compound, 3-Methyl-5-phenylpentanal, is similarly described for its fresh, aldehydic, and floral odor profile, finding application in fragrance agent research . The presence of the 2,2-dimethyl group in this specific compound may influence its steric and electronic properties, making it a molecule of interest for researchers in medicinal and synthetic chemistry exploring structure-activity relationships. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2,2-dimethyl-5-phenylpentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-13(2,11-14)10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRPNIBCVVZSHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC1=CC=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,2 Dimethyl 5 Phenylpentanal

Strategies for Carbonyl Group Formation

The generation of the aldehyde in 2,2-Dimethyl-5-phenylpentanal is a critical step, achievable through distinct synthetic pathways. The two primary strategies involve the controlled reduction of a corresponding nitrile or the specific oxidation of a primary alcohol precursor.

Controlled Reduction of Nitrile Precursors

A modern and efficient method for synthesizing this compound involves the partial reduction of 2,2-Dimethyl-5-phenylpentanenitrile. This approach prevents over-reduction to the corresponding amine, selectively stopping at the aldehyde stage.

Sodium Hydride and Zinc Chloride Mediated Reduction Protocols

A novel protocol utilizing a combination of sodium hydride (NaH) and zinc chloride (ZnCl₂) has been developed for the controlled reduction of nitriles to aldehydes. organic-chemistry.orgntu.edu.sguum.edu.mythieme-connect.com This method has been successfully applied to the synthesis of this compound from its nitrile precursor. ntu.edu.sg The reaction proceeds efficiently under relatively mild conditions, providing a high yield of the desired aldehyde. ntu.edu.sgntu.edu.sg

The general procedure involves treating the nitrile precursor with sodium hydride and zinc chloride in a solvent such as tetrahydrofuran (B95107) (THF) at a moderately elevated temperature. organic-chemistry.orgntu.edu.sg Following the consumption of the starting material, a workup procedure hydrolyzes the intermediate to furnish the final aldehyde product. ntu.edu.sg

Table 1: Reaction Protocol for the Synthesis of this compound via Nitrile Reduction ntu.edu.sg
ReactantReagentsSolventTemperatureTimeYield
2,2-Dimethyl-5-phenylpentanenitrileNaH (3 equiv.), ZnCl₂ (1.5 equiv.)THF40 °C3 h85%
Mechanistic Investigations of Hydride Delivery in Nitrile Reductions

The mechanism of the NaH-ZnCl₂ reduction system is believed to involve the in situ formation of a zinc hydride species from the reaction between sodium hydride and zinc chloride. ntu.edu.sgntu.edu.sg This zinc hydride then acts as the active reducing agent. The reaction proceeds through the delivery of a hydride to the nitrile's carbon atom, which, facilitated by the Lewis acidic zinc center, forms a stable iminyl zinc intermediate. organic-chemistry.orgntu.edu.sgthieme-connect.comorganic-chemistry.org This intermediate is crucial for the success of the controlled reduction, as it is stable under the reaction conditions and does not readily undergo a second reduction. ntu.edu.sg Upon aqueous workup, this iminyl zinc species is hydrolyzed to yield the final aldehyde, this compound. ntu.edu.sg

Comparative Analysis with Conventional Hydride Reducing Agents

The NaH-ZnCl₂ system presents several advantages over conventional hydride reducing agents, most notably Diisobutylaluminum hydride (DIBAL-H), which is frequently used for the reduction of nitriles to aldehydes. ntu.edu.sgdavuniversity.org A primary drawback of DIBAL-H is the frequent requirement for cryogenic temperatures (e.g., -78 °C) to control the reaction and prevent over-reduction to the amine. ntu.edu.sg In contrast, the NaH-ZnCl₂ method operates effectively at a milder 40 °C. organic-chemistry.orgntu.edu.sg

Furthermore, the NaH-ZnCl₂ system exhibits superior functional group compatibility. organic-chemistry.orgntu.edu.sg For instance, DIBAL-H is known to react with or cleave certain sensitive functional groups like internal alkynes (via hydroalumination) and benzylidene acetals. ntu.edu.sgntu.edu.sg The NaH-ZnCl₂ protocol, however, leaves these groups intact, offering a wider synthetic utility. ntu.edu.sgntu.edu.sg This makes the NaH-ZnCl₂ system a more versatile and operationally simple alternative for synthesizing aldehydes from nitriles. organic-chemistry.org

Table 2: Comparison of NaH-ZnCl₂ with DIBAL-H for Nitrile Reduction
FeatureNaH-ZnCl₂ SystemDIBAL-H
Typical TemperatureMild (e.g., 40 °C) organic-chemistry.orgCryogenic (e.g., -78 °C) ntu.edu.sg
Functional Group ToleranceHigh (preserves alkynes, acetals) ntu.edu.sgntu.edu.sgModerate (can react with alkynes, cleave acetals) ntu.edu.sgntu.edu.sg
Operational SimplicityConsidered simple and user-friendly ntu.edu.sgRequires careful temperature control ntu.edu.sg

Oxidation Protocols from Alcohol Precursors

An alternative synthetic route to aldehydes is the oxidation of their corresponding primary alcohols. For this compound, this would involve the oxidation of 2,2-Dimethyl-5-phenylpentan-1-ol.

Manganese Dioxide (MnO₂) Oxidation Strategies

Manganese dioxide (MnO₂) is a well-known oxidizing agent used for the selective conversion of primary alcohols to aldehydes. mychemblog.com It is particularly effective for the oxidation of allylic and benzylic alcohols. mychemblog.comuhamka.ac.id The reaction is typically performed by stirring the alcohol with activated MnO₂ in a suitable solvent like dichloromethane (B109758). mychemblog.com

However, the efficacy of MnO₂ for the oxidation of saturated, sterically hindered primary alcohols, such as the neopentyl-type alcohol 2,2-Dimethyl-5-phenylpentan-1-ol, can be limited. core.ac.uk Research indicates that sterically hindered alcohols may be resistant to oxidation by manganese dioxide, and some methods using supported MnO₂ have been reported to fail for aliphatic alcohols altogether. core.ac.ukresearchgate.net While MnO₂ remains a staple reagent for certain alcohol oxidations, its application for the specific synthesis of this compound from its alcohol precursor is not well-documented in the reviewed literature.

Swern Oxidation Approaches

The Swern oxidation is a widely utilized method for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.org It is renowned for its mild reaction conditions, which tolerate a wide array of functional groups and avoid the use of heavy metals like chromium. organic-chemistry.org The reaction employs dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, most commonly oxalyl chloride, in the presence of a hindered organic base such as triethylamine (B128534) (TEA). wikipedia.orgchem-station.com

The process begins with the low-temperature reaction of DMSO and oxalyl chloride to form the chloro(dimethyl)sulfonium chloride, which is the active oxidant. wikipedia.orgchem-station.com This species reacts with the primary alcohol (2,2-dimethyl-5-phenylpentan-1-ol) to form a key alkoxysulfonium ion intermediate. Subsequent deprotonation by triethylamine yields a sulfur ylide, which then decomposes through a five-membered ring transition state to furnish the desired aldehyde, this compound, along with dimethyl sulfide (B99878) and triethylammonium (B8662869) chloride. wikipedia.org A general protocol for a Swern oxidation involves the slow addition of oxalyl chloride to a solution of DMSO in a non-protic solvent like dichloromethane (DCM) at cryogenic temperatures (e.g., -78 °C), followed by the addition of the alcohol, and finally the base. nih.gov The low temperatures are crucial to prevent side reactions. chem-station.com

Nitroxyl (B88944) Radical Catalyzed Oxidation Systems (e.g., DMN-AZADO) for Primary Alcohol Selectivity

Nitroxyl radical-catalyzed systems offer a powerful alternative for alcohol oxidation, often with high selectivity. While 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is a well-known catalyst, its efficiency can be limited with sterically hindered secondary alcohols. jst.go.jpfujifilm-wako.com.cn For sterically congested primary alcohols, such as the neopentyl-type precursor to this compound, more advanced catalysts have been developed.

1,5-Dimethyl-9-azanoradamantane N-oxyl (DMN-AZADO) is a highly efficient catalyst specifically designed for the selective oxidation of primary alcohols, even in the presence of secondary alcohols. acs.orgnih.gov The compact and rigid azanoradamantane structure of DMN-AZADO provides it with potent catalytic ability. nih.govacs.org This catalyst has demonstrated superior performance compared to TEMPO for the oxidation of hindered primary neopentyl alcohols to their corresponding aldehydes. acs.orgnii.ac.jp The catalytic system typically involves a small amount of DMN-AZADO (e.g., 1-5 mol%) and a co-oxidant like sodium hypochlorite (B82951) (NaOCl) or iodosobenzene (B1197198) diacetate (PhI(OAc)₂). acs.org The high catalytic potency of DMN-AZADO makes it particularly suitable for oxidizing substrates like 2,2-dimethyl-5-phenylpentan-1-ol. acs.org

Table 1: Comparison of Catalysts for Class-Selective Oxidation of Primary Alcohols This table presents a summary of findings on the efficiency of different nitroxyl radical catalysts.

Catalyst Substrate Type Co-oxidant Key Advantage Source
TEMPO Primary Alcohols NaOCl Good selectivity for primary over secondary alcohols. jst.go.jp
DMN-AZADO Hindered Primary Alcohols (Neopentyl) NaOCl / PhI(OAc)₂ Higher catalytic efficiency than TEMPO for hindered substrates. acs.orgacs.org
1-Me-AZADO Primary Alcohols - Highly efficient catalyst for chemoselective oxidation. nii.ac.jp

Carbon-Carbon Bond Forming Reactions in Precursor Synthesis

The construction of the carbon backbone of this compound's precursors relies heavily on robust and versatile carbon-carbon bond-forming reactions. Palladium-catalyzed coupling reactions are particularly prominent in this context.

Palladium-Catalyzed Coupling Reactions

The Heck reaction provides a powerful method for the arylation of alkenes. In the synthesis of a precursor for this compound, the Heck protocol was successfully applied. nih.gov Specifically, the reaction between ethyl 2,2-dimethylpent-4-enoate and iodobenzene, catalyzed by palladium(II) acetate (B1210297) (Pd(OAc)₂), yields (E)-ethyl 2,2-dimethyl-5-phenylpent-4-enoate. nih.gov This reaction creates the C5-phenyl bond and establishes the core carbon skeleton. The resulting unsaturated ester can then be subjected to hydrogenation to saturate the double bond, followed by reduction of the ester to the primary alcohol (2,2-dimethyl-5-phenylpentan-1-ol), which is the direct precursor for the final oxidation step. nih.gov

Table 2: Heck Protocol for Synthesis of a this compound Precursor Details of the specific Heck reaction used to form the carbon skeleton.

Reactant 1 Reactant 2 Catalyst Solvent Product Source
Ethyl 2,2-dimethylpent-4-enoate Iodobenzene Pd(OAc)₂ (3 mol%) DMF (E)-ethyl 2,2-dimethyl-5-phenylpent-4-enoate nih.gov

The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is another cornerstone of palladium-catalyzed cross-coupling chemistry that enables a modular approach to precursors. orgsyn.orgnih.gov This reaction allows for the assembly of complex carbon skeletons by piecing together distinct fragments. For instance, a relevant precursor, 5-phenylpent-4-yn-1-ol, can be synthesized with high yield via the Sonogashira coupling of 4-pentyn-1-ol (B147250) and iodobenzene, using a catalyst system of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and copper(I) iodide (CuI). The resulting alkynyl alcohol serves as a versatile intermediate. Through selective hydrogenation of the triple bond to a double bond (using a catalyst like Lindlar's catalyst) or full hydrogenation to a single bond, followed by oxidation of the alcohol, a variety of phenyl-substituted pentanals can be accessed. This modularity is a key advantage of the Sonogashira approach in synthetic design.

Stereoselective Alkylation and Arylation Approaches for Substituted Aliphatic Chains

For the synthesis of more complex or chiral analogues of this compound, stereoselective methods for constructing the aliphatic chain are required.

Stereoselective Alkylation: The introduction of alkyl groups with high stereocontrol is a significant challenge. One effective strategy involves the stereoselective alkylation of titanium(IV) enolates derived from chiral N-acyl oxazolidinones. acs.orgnih.gov This method facilitates the introduction of secondary or tertiary alkyl groups with excellent diastereoselectivity. acs.org The reaction is believed to proceed via a single-electron transfer (SET) mechanism, generating radical intermediates that couple in a highly controlled manner, dictated by the chiral auxiliary. acs.org Such approaches are crucial for accessing enantiomerically pure compounds. nih.gov

Stereoselective Arylation: Directing the arylation to a specific C-H bond within an aliphatic chain is another advanced strategy. Palladium-catalyzed reactions using specialized ligands, such as sulfinyl anilines, have been developed for the stereoselective β-methylene C-H arylation of aliphatic amides. researchgate.net Furthermore, multicomponent reactions offer another route; for example, a copper-promoted three-component decarbonylative alkylative arylation of terminal alkynes with aliphatic aldehydes and arenes can produce complex tri-substituted olefins with high stereoselectivity. rsc.org These methods represent the cutting edge of C-C bond formation for creating highly substituted and stereochemically defined aliphatic chains.

Retrosynthetic Analysis of this compound and its Analogs

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by mentally breaking them down into simpler, commercially available starting materials. For this compound, the primary disconnection points are the C-C bonds and the aldehyde functional group.

A key disconnection strategy involves the C2-C3 bond, suggesting an aldol-type reaction or a Michael addition. For instance, the synthesis of (R)-2,2-Dimethyl-4-nitro-3-phenylbutanal, an analog, was achieved through a Michael addition of isobutyraldehyde (B47883) to trans-β-nitrostyrene using an organocatalyst. google.com This approach highlights the potential for creating the α,β-disubstituted aldehyde structure through the formation of a C-C bond between a nucleophilic enolate equivalent and an electrophilic acceptor.

Another retrosynthetic approach involves the functionalization of a pre-existing carbon skeleton. For example, the synthesis of this compound has been accomplished from ethyl 2,2-dimethylpent-4-enoate. This route involves a Heck reaction with 4-iodobenzene followed by subsequent reduction and oxidation steps to yield the target aldehyde. nih.gov This strategy focuses on building the phenyl group onto a C5 chain that already possesses the gem-dimethyl group at the C2 position.

Furthermore, the aldehyde functionality itself presents a straightforward disconnection to a primary alcohol, which can be obtained through the reduction of a corresponding carboxylic acid or ester. The synthesis of this compound has been reported starting from the corresponding nitrile, which is reduced to the aldehyde. ntu.edu.sg This indicates a retrosynthetic pathway where the aldehyde is derived from a nitrile precursor.

The table below summarizes some of the key bond disconnections and the corresponding synthetic strategies for this compound and its analogs.

Target MoleculeDisconnectionSynthetic StrategyPrecursors
This compoundC-C bond formationHeck reactionEthyl 2,2,-dimethylpent-4-enoate, 4-iodobenzene
This compoundFunctional group interconversionReduction of a nitrile2,2-dimethyl-5-phenylpentanenitrile
(R)-2,2-Dimethyl-4-nitro-3-phenylbutanalC-C bond formationMichael additionIsobutyraldehyde, trans-β-nitrostyrene

Green Chemistry Considerations in Synthetic Route Design and Optimization

Green chemistry principles are increasingly being integrated into the design of synthetic routes to minimize environmental impact. For the synthesis of this compound and related compounds, several aspects of green chemistry are relevant, including the use of catalytic methods, atom economy, and the reduction of hazardous waste.

Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity under milder conditions, often reducing energy consumption and by-product formation.

Organocatalysis: The synthesis of an analog, (R)-2,2-Dimethyl-4-nitro-3-phenylbutanal, utilized a metal-free organocatalyst, specifically a pyrrolidine (B122466) sulfonamide. google.com This approach avoids the use of potentially toxic and expensive heavy metals. Organocatalysts are often more stable and less sensitive to air and moisture compared to many metal-based catalysts. google.comgoogle.com

Rhodium Catalysis: The hydroformylation of 3-methyl-3-phenyl-1-butene (B95267) to produce 4-methyl-4-phenyl-1-pentanal, a structural isomer, has been achieved using a rhodium catalyst. google.com Hydroformylation is a highly atom-economical reaction, converting an alkene, carbon monoxide, and hydrogen into an aldehyde with 100% theoretical atom economy.

Atom Economy: This principle, developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product.

Reactions like the Michael addition and hydroformylation are inherently atom-economical as they are addition reactions where all the atoms of the reactants are incorporated into the product. google.comgoogle.com

In contrast, routes involving multiple steps with protecting groups and subsequent deprotection steps, or those that generate stoichiometric by-products, have lower atom economy.

Waste Reduction and Safer Solvents: Green chemistry also focuses on minimizing waste and using less hazardous solvents.

The reduction of nitriles to aldehydes using a NaH/ZnCl2 system, as reported for the synthesis of this compound, offers an alternative to traditional reducing agents that may produce more waste. ntu.edu.sg The work-up procedure can be designed to minimize solvent usage and facilitate product purification. ntu.edu.sg

Research into catalytic deuteration of aldehydes has explored the use of D2O as a solvent, which is an environmentally benign solvent. google.com While not directly applied to this compound in the cited research, it demonstrates a trend towards greener solvent choices.

The following table provides an overview of green chemistry considerations for different synthetic methods.

Synthetic MethodCatalystAtom EconomyGreen Chemistry Aspects
Michael Addition google.comOrganocatalyst (pyrrolidine sulfonamide)HighMetal-free catalysis, high atom economy.
Heck Reaction nih.govPd(OAc)2ModerateCatalytic C-C bond formation, but generates stoichiometric by-products.
Nitrile Reduction ntu.edu.sgNaH/ZnCl2HighControlled reduction, potential for simplified work-up.
Hydroformylation google.comRhodium complexHigh100% theoretical atom economy, catalytic process.

Article on this compound Stalled Due to Inaccessible Primary Sources

The proposed article was structured to explore two main transformation pathways of the compound: Intramolecular Cyclization Reactions and Carbonyl Additions and Condensations. Each section was further divided into specific subsections that referenced detailed experimental findings, such as stereochemical outcomes, the influence of conformational flexibility, and specific named reactions.

While extensive searches were conducted, they yielded only general information on the reaction types mentioned, such as Hydride Transfer Cyclization, Aldol (B89426) reactions, Knoevenagel condensations, and Wittig reactions. Crucially, no specific studies, data tables, or detailed research findings pertaining to this compound itself could be located for the majority of the outlined topics.

For instance, section 3.1 of the outline, "Intramolecular Cyclization Reactions," appears to reference a specific study on the Hydride Transfer Cyclization (HT-amination) of N-Tosylimines derived from 5-arylpentanals. A likely source paper was identified, but its full text containing the specific experimental data for this compound was not available. Without this primary source, a scientifically accurate discussion of the stereochemical outcomes and the influence of the substrate's conformational flexibility on reaction yields, as required by subsections 3.1.2 and 3.1.3, is not possible.

Similarly, section 3.2, "Carbonyl Additions and Condensations," called for a detailed analysis of specific reactions. The subsection on "Direct and Reductive Cross-Aldol Reactions for Quaternary Carbon Center Formation" likely refers to a specific publication that could not be identified. For the Knoevenagel Condensation and Wittig Reactions, general principles are well-established. wikipedia.orgwikipedia.org The Knoevenagel condensation involves the reaction of a carbonyl compound with an active hydrogen compound, typically in the presence of a weak base, to form an α,β-unsaturated product after dehydration. wikipedia.orgsigmaaldrich.com The Wittig reaction converts aldehydes and ketones into alkenes using a phosphonium (B103445) ylide, with the stereochemistry of the resulting alkene depending on the nature of the ylide used. wikipedia.orgorganic-chemistry.orglibretexts.org However, without specific experimental results for this compound, a discussion of its precise behavior, potential yields, and stereoselectivity in these reactions would be speculative.

Given the strict requirement to adhere solely to the provided outline and to generate scientifically accurate content based on detailed findings, the absence of these key primary sources makes the creation of the requested article impossible.

Reactivity and Transformation Pathways of 2,2 Dimethyl 5 Phenylpentanal

Oxidation and Reduction Chemistry of 2,2-Dimethyl-5-phenylpentanal

The reactivity of this compound is fundamentally dictated by the aldehyde functional group, a site of considerable chemical activity. This aldehyde is characterized by a sterically hindered carbonyl group due to the presence of two methyl groups on the adjacent carbon (α-position), and a phenylpropyl substituent. These structural features influence its susceptibility to oxidation and reduction, necessitating the careful selection of reagents to achieve high selectivity and yield.

Selective Oxidation to Carboxylic Acid Derivatives

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For this compound, this conversion yields 2,2-dimethyl-5-phenylpentanoic acid. Given the absence of other highly sensitive oxidizable groups, a variety of established methods can be employed. However, the steric hindrance at the α-position may affect the reaction kinetics.

Common and Effective Oxidation Methods:

A range of oxidizing agents can be utilized for the conversion of aldehydes to carboxylic acids. These can be broadly categorized into chromium-based reagents, manganese-based reagents, and other milder, more selective methods.

Jones Oxidation: A solution of chromium trioxide in aqueous sulfuric acid is a powerful oxidizing agent that readily converts aldehydes to carboxylic acids. The reaction is typically rapid and high-yielding.

Potassium Permanganate (B83412) (KMnO₄): Under basic or neutral conditions, KMnO₄ is a potent oxidant. Careful control of the reaction conditions is necessary to prevent over-oxidation or cleavage of other bonds.

Tollens' Reagent: This classical method, employing the diamminesilver(I) complex, is a mild and selective oxidant for aldehydes, resulting in the formation of a silver mirror. It is particularly useful when other sensitive functional groups are present.

Pinnick Oxidation: This method uses sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403) and a chlorine scavenger (like 2-methyl-2-butene). It is highly chemoselective for aldehydes and is tolerant of a wide range of other functional groups.

Catalytic Aerobic Oxidation: Modern methods often employ molecular oxygen or air as the primary oxidant in the presence of a catalyst, which is a greener and more sustainable approach. Catalysts can range from transition metal complexes to N-hydroxyphthalimide (NHPI).

The choice of oxidant will depend on the scale of the reaction, the desired purity of the product, and the tolerance of other functional groups in more complex substrates. For a relatively simple molecule like this compound, stronger oxidants like Jones reagent or potassium permanganate are likely to be effective. For higher selectivity and milder conditions, the Pinnick oxidation would be a suitable choice.

Table 1: Representative Reagents for the Oxidation of Aldehydes to Carboxylic Acids

Oxidizing Agent Typical Conditions Advantages Disadvantages
Jones Reagent (CrO₃/H₂SO₄) Acetone, 0°C to room temp. High yield, fast reaction. Toxic chromium waste.
Potassium Permanganate (KMnO₄) Acetone/water, basic pH. Inexpensive, powerful. Can be non-selective.
Tollens' Reagent ([Ag(NH₃)₂]⁺) Aqueous ammonia, gentle warming. Mild, highly selective for aldehydes. Expensive, requires fresh preparation.
Pinnick Oxidation (NaClO₂) t-BuOH/water, NaH₂PO₄, 2-methyl-2-butene. Highly chemoselective, mild. Reagents can be odorous.

Chemoselective Reduction to Corresponding Alcohols

The reduction of this compound to its corresponding primary alcohol, 2,2-dimethyl-5-phenylpentan-1-ol, requires a reagent that can selectively reduce the aldehyde in the presence of the aromatic ring. Fortunately, the phenyl group is generally unreactive towards most hydride-based reducing agents under standard conditions.

Key Reducing Agents and Methods:

The most common and effective method for the reduction of aldehydes to alcohols is the use of hydride-donating reagents.

Sodium Borohydride (B1222165) (NaBH₄): This is a mild and highly selective reducing agent for aldehydes and ketones. It is typically used in alcoholic solvents like methanol (B129727) or ethanol. Its chemoselectivity is excellent, and it will not reduce the aromatic ring or other less reactive functional groups.

Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄, LiAlH₄ will also readily reduce aldehydes to primary alcohols. It must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) due to its high reactivity with protic solvents. While it can reduce a wider range of functional groups, it will not typically reduce an isolated benzene (B151609) ring.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. While effective for aldehyde reduction, care must be taken with the reaction conditions (pressure and temperature) to avoid reduction of the aromatic ring. At high pressures and temperatures, the phenyl group can be hydrogenated to a cyclohexyl group.

DIBAL-H (Diisobutylaluminium Hydride): This is a selective reducing agent that can be used at low temperatures to reduce aldehydes to alcohols. It is particularly useful for the partial reduction of esters to aldehydes, but it is also effective for the complete reduction of aldehydes to alcohols.

For the chemoselective reduction of this compound, sodium borohydride is often the reagent of choice due to its high selectivity, ease of handling, and mild reaction conditions. Lithium aluminum hydride would also be very effective, though it requires more stringent anhydrous conditions. Catalytic hydrogenation offers a scalable and clean method, provided the conditions are controlled to maintain the integrity of the phenyl group.

Table 2: Common Reagents for the Chemoselective Reduction of Aldehydes to Alcohols

Reducing Agent Typical Conditions Advantages Disadvantages
Sodium Borohydride (NaBH₄) Methanol or ethanol, 0°C to room temp. Highly chemoselective, easy to handle. Less reactive than LiAlH₄.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether or THF, 0°C to room temp. Very powerful and fast. Reacts violently with water, requires inert atmosphere.
Catalytic Hydrogenation (H₂/Catalyst) H₂ gas, Pd/C or PtO₂, various solvents. Clean, high-yielding, scalable. Can reduce other functional groups (e.g., aromatic rings) under harsh conditions.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Methodologies and Spin System Analysis

¹H NMR spectroscopy would be used to identify the number of distinct proton environments, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting). For 2,2-Dimethyl-5-phenylpentanal, one would expect to observe signals corresponding to the aldehydic proton, the protons on the phenyl ring, the methylene (B1212753) groups of the pentanal chain, and the two methyl groups. Analysis of the splitting patterns (e.g., singlets, doublets, triplets, multiplets) would help establish the connectivity of these proton-bearing groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Methodologies for Carbon Skeleton Determination

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. A standard broadband-decoupled ¹³C NMR spectrum of this compound would show a distinct signal for each chemically non-equivalent carbon atom. The chemical shifts of these signals would indicate the type of carbon (e.g., aldehydic, aromatic, aliphatic). For instance, the aldehydic carbonyl carbon would appear significantly downfield (typically 190-210 ppm), while the carbons of the phenyl group would resonate in the aromatic region (typically 110-160 ppm). The aliphatic carbons, including the quaternary carbon at the 2-position and the two methyl groups, would appear in the upfield region.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace out the spin systems within the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) is used to establish longer-range connectivity by showing correlations between protons and carbons that are two or three bonds apart. This would be essential for confirming the connection between the phenyl group, the aliphatic chain, and the dimethyl-aldehyde portion of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular weight of this compound (C₁₃H₁₈O). This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula. The measured mass would be compared to the theoretical mass calculated from the isotopic masses of the constituent elements to confirm the molecular formula with a high degree of confidence. Fragmentation patterns observed in the mass spectrum would also offer structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

A strong C=O stretch for the aldehyde group, typically found around 1720-1740 cm⁻¹.

C-H stretching vibrations for the aldehydic proton, usually appearing as a pair of peaks around 2720 cm⁻¹ and 2820 cm⁻¹.

C-H stretches for the sp²-hybridized carbons of the phenyl ring (above 3000 cm⁻¹) and the sp³-hybridized carbons of the aliphatic chain (below 3000 cm⁻¹).

C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of a sample and for separating it from byproducts or starting materials.

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) would be used to determine the purity of this compound. A pure sample would ideally show a single peak in the chromatogram.

These techniques, when coupled with a detector like a mass spectrometer (GC-MS or LC-MS), become powerful tools for both separation and identification of components in a mixture.

Without access to experimental data, the tables for specific spectral information cannot be populated.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography is a rapid and effective technique for the qualitative monitoring of chemical reactions that produce this compound. It allows for the swift differentiation between the starting materials, the desired product, and any potential byproducts based on their differential migration on a stationary phase.

For a hypothetical synthesis of this compound, silica (B1680970) gel 60 F254 plates are commonly employed as the stationary phase due to their polarity. The mobile phase, or eluent, is typically a mixture of nonpolar and moderately polar organic solvents. An optimized eluent system, such as a 9:1 mixture of hexanes and ethyl acetate (B1210297), provides good separation of the components.

The progress of the reaction can be visualized by spotting the reaction mixture on the TLC plate at various time intervals. Under UV light at 254 nm, the aromatic phenyl group of this compound and any related aromatic precursors or byproducts will appear as dark spots. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification.

Detailed Research Findings:

In a representative TLC analysis for the synthesis of this compound, the starting materials, such as a phenyl-containing precursor and a dimethylated reactant, would exhibit distinct Rf values. As the reaction proceeds, a new spot corresponding to the this compound product will appear, and the intensity of the starting material spots will diminish. The ideal mobile phase composition is one that results in an Rf value of approximately 0.3 to 0.4 for the product, allowing for clear separation from other components.

Hypothetical TLC Data for Synthesis of this compound
CompoundRf Value (9:1 Hexanes:Ethyl Acetate)Observation under UV (254 nm)
Phenyl-containing Precursor0.65Visible
This compound0.38Visible
Polar Byproduct0.15Visible

Gas Chromatography (GC) for Quantitative Analysis and Purity Evaluation

Gas Chromatography is a powerful analytical technique for determining the purity and quantifying the amount of this compound in a sample. This method separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column.

A suitable GC method for analyzing this compound would typically utilize a non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane). The choice of carrier gas is usually high-purity helium, hydrogen, or nitrogen. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.

For quantitative analysis, a known amount of an internal standard is added to the sample. The peak areas of the internal standard and this compound are then compared to a calibration curve to determine the exact concentration of the analyte. Purity is assessed by integrating the area of the this compound peak and dividing it by the total area of all peaks in the chromatogram.

Detailed Research Findings:

In a typical GC analysis, a sample containing this compound is injected into the gas chromatograph. The oven temperature is programmed to ramp from a lower temperature to a higher one to ensure the separation of compounds with different boiling points. The retention time, the time it takes for a compound to travel from the injector to the detector, is a characteristic property used for identification. For instance, this compound would have a specific retention time under a given set of GC conditions, allowing for its identification and quantification.

Hypothetical GC Parameters and Results for this compound Analysis
ParameterValue
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film)
Carrier GasHelium (1 mL/min)
Injector Temperature250 °C
Detector (FID) Temperature280 °C
Oven Program100 °C (2 min), then 10 °C/min to 250 °C (5 min)
Retention Time of this compound12.75 min
Calculated Purity>98.5%

Flash Column Chromatography for Purification Strategies and Optimization

Flash Column Chromatography is the standard method for purifying this compound on a preparative scale, from milligrams to grams. This technique is a rapid form of column chromatography that uses a positive pressure to force the mobile phase through a column of stationary phase, typically silica gel.

The purification strategy begins with the selection of an appropriate eluent system, which is often determined by preliminary TLC analysis. The goal is to find a solvent mixture that provides good separation between this compound and any impurities. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed for complex mixtures. For this compound, a gradient of ethyl acetate in hexanes is a common choice.

The crude sample is loaded onto the top of the silica gel column, and the eluent is passed through. Fractions are collected at the outlet of the column and analyzed by TLC to determine which ones contain the purified product. Fractions containing the pure compound are then combined, and the solvent is removed by rotary evaporation to yield the purified this compound.

Detailed Research Findings:

For the purification of this compound, a column packed with silica gel (40-63 µm particle size) is prepared. The crude product is adsorbed onto a small amount of silica gel and dry-loaded onto the column. The elution is started with a low polarity mobile phase, such as 100% hexanes, to elute non-polar impurities. The polarity is then gradually increased by adding ethyl acetate to elute the desired product. The progress of the purification is monitored by TLC analysis of the collected fractions.

Hypothetical Flash Column Chromatography Elution Profile for this compound Purification
Fraction NumbersEluent System (Hexanes:Ethyl Acetate)Compound(s) Eluted
1-598:2Non-polar impurities
6-1595:5This compound
16-2090:10More polar byproducts

Computational and Theoretical Investigations of 2,2 Dimethyl 5 Phenylpentanal

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms. For a molecule like 2,2-Dimethyl-5-phenylpentanal, DFT calculations could provide invaluable insights into various potential reactions, such as its oxidation, reduction, or participation in condensation reactions. By mapping the potential energy surface, researchers can identify the lowest energy pathways for these transformations.

A key aspect of such studies is the location and characterization of transition states—the high-energy structures that connect reactants and products. The analysis of these transition states, including their geometry and vibrational frequencies, is crucial for determining reaction rates and understanding the factors that control selectivity. For instance, DFT could be employed to model the transition state of the Cannizzaro reaction if this compound were to undergo disproportionation, providing data on activation energies and bond-forming/bond-breaking processes.

Table 1: Hypothetical DFT Data for a Reaction of this compound

ParameterReactantTransition StateProduct
Relative Energy (kcal/mol)0.0[Value][Value]
Key Bond Distance (Å)[Value][Value][Value]
Imaginary Frequency (cm⁻¹)N/A[Value]N/A

Note: The data in this table is hypothetical and serves as an example of what could be generated through DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations of Flexible Structures

The flexible aliphatic chain of this compound allows it to adopt a multitude of conformations, which can significantly influence its physical and chemical properties. Conformational analysis aims to identify the most stable arrangements of the molecule in three-dimensional space. This is typically achieved by systematically rotating the single bonds and calculating the corresponding energy of each conformation.

Molecular dynamics (MD) simulations offer a more dynamic picture by simulating the movement of atoms and molecules over time. An MD simulation of this compound would reveal how the molecule behaves in a given environment, such as in a solvent or at a particular temperature. This can provide information on its conformational flexibility, the time it spends in different energetic states, and its interactions with surrounding molecules. Such simulations are vital for understanding how the molecule's shape might affect its biological activity or its properties in a material.

Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations can elucidate the electronic structure of this compound, providing a foundation for understanding its reactivity. The distribution of electrons within the molecule, as described by its molecular orbitals, dictates where it is most likely to react. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they represent the frontiers of electron donation and acceptance, respectively.

From the energies of the HOMO and LUMO, various reactivity descriptors can be calculated. These include electronegativity, chemical hardness, and the electrophilicity index, which quantify the molecule's tendency to attract electrons, its resistance to deformation of its electron cloud, and its ability to act as an electrophile. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in different chemical reactions.

Table 2: Illustrative Reactivity Descriptors for this compound

DescriptorCalculated Value (Arbitrary Units)
HOMO Energy[Value]
LUMO Energy[Value]
HOMO-LUMO Gap[Value]
Electronegativity (χ)[Value]
Chemical Hardness (η)[Value]
Electrophilicity Index (ω)[Value]

Note: This table presents a template of reactivity descriptors that could be calculated for this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are also adept at predicting various spectroscopic properties of molecules. For this compound, it is possible to calculate its expected infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These theoretical spectra can be invaluable in interpreting experimental data and confirming the structure of a synthesized compound.

For instance, calculated vibrational frequencies from a DFT study can be compared with an experimental IR spectrum to assign specific peaks to the stretching and bending of particular bonds within the molecule. Similarly, calculated NMR chemical shifts can aid in the assignment of signals in ¹H and ¹³C NMR spectra. Discrepancies between predicted and experimental spectra can also point to specific molecular interactions or conformational effects that are present in the experimental conditions.

Applications of 2,2 Dimethyl 5 Phenylpentanal in Complex Molecule Synthesis

Role as a Precursor in the Synthesis of Substituted Nitrogen Heterocycles (e.g., Piperidines, Tetrahydroisoquinolines)

The aldehyde functionality of 2,2-Dimethyl-5-phenylpentanal makes it a suitable electrophilic partner in cyclization reactions to form nitrogen-containing heterocyclic rings, which are core structures in many biologically active compounds.

Tetrahydroisoquinolines: The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed ring closure. wikipedia.orgjk-sci.com In this context, this compound can serve as the aldehyde component. The reaction would proceed through the formation of an iminium ion intermediate, which then undergoes electrophilic attack on the aromatic ring of the β-arylethylamine to construct the heterocyclic system. nrochemistry.com The use of this specific aldehyde would result in a tetrahydroisoquinoline substituted at the C-1 position with a bulky 1,1-dimethyl-4-phenylbutyl group, a structural motif not readily accessible through traditional precursors. The reaction conditions, typically involving protic or Lewis acids, facilitate the dehydration and subsequent cyclization steps. jk-sci.comresearchgate.net

Piperidines: Piperidine (B6355638) scaffolds are ubiquitous in pharmaceuticals and natural products. ajchem-a.com this compound can be employed in multicomponent reactions to build these six-membered rings. For instance, in an imino-Diels-Alder reaction, the aldehyde can react with an amine and a diene to construct a substituted piperidine ring in a single, atom-economical step. encyclopedia.pub Another key strategy is the reductive amination cascade with suitable amino-alkenes or amino-alkynes, where the aldehyde first forms an imine that subsequently undergoes an intramolecular cyclization and reduction to yield the piperidine derivative. nih.gov

Table 1: Potential Synthetic Routes to Nitrogen Heterocycles
Target HeterocycleGeneral Reaction TypeRole of this compoundKey Co-Reactant
Substituted TetrahydroisoquinolinePictet-Spengler Reaction wikipedia.orgAldehyde Componentβ-Arylethylamine (e.g., Phenethylamine)
Substituted PiperidineImino-Diels-Alder Reaction encyclopedia.pubAldehyde ComponentAmine and Diene
Substituted PiperidineReductive Amination/CyclizationElectrophile for Imine Formationδ-Aminoalkene or similar bifunctional amine

Utilization as a Chiral Building Block in Asymmetric Synthesis

Chirality is a critical feature in modern pharmaceuticals, where often only one enantiomer of a drug is responsible for its therapeutic effect. nih.govnih.gov While this compound is itself an achiral molecule, it can be transformed into a valuable chiral building block for asymmetric synthesis.

This transformation can be achieved by creating a stereocenter, most commonly at the carbon adjacent (α) to the aldehyde. Methodologies include:

Asymmetric α-Alkylation: The aldehyde can be converted to a corresponding imine or enamine using a chiral amine. Subsequent deprotonation and alkylation would proceed diastereoselectively, and removal of the chiral auxiliary would yield an enantioenriched α-substituted aldehyde.

Organocatalysis: Chiral secondary amine catalysts, such as those derived from proline, can activate the aldehyde to form a nucleophilic enamine intermediate. This intermediate can then react with electrophiles in a highly enantioselective manner.

Chiral Auxiliaries: The aldehyde can be oxidized to its corresponding carboxylic acid and then attached to a chiral auxiliary, such as an Evans oxazolidinone. Deprotonation of this N-acyl derivative creates a chiral enolate that reacts with high diastereoselectivity. Subsequent reductive cleavage of the auxiliary releases the chiral aldehyde. researchgate.netrsc.org

Once an enantioenriched version of this compound or its derivative is obtained, it serves as a chiral building block, allowing the transfer of its stereochemical information into a larger, more complex target molecule.

Table 2: Hypothetical Strategies for Chiral Derivatization
Chiral DerivativeAsymmetric MethodKey Reagent/Catalyst
α-Substituted Chiral AldehydeChiral Auxiliary-based Alkylation(S)-N-Acyl-4-benzyl-5,5-dimethyloxazolidin-2-one rsc.org
α-Functionalized Chiral AldehydeAsymmetric OrganocatalysisChiral Imidazolidinone or Proline-based Catalyst rsc.org

Integration into Total Synthesis Strategies of Natural Products and Bioactive Compounds

The total synthesis of natural products is the art and science of constructing complex molecules from simpler, commercially available precursors. nih.govrsc.org Aldehydes are fundamental building blocks in this field due to their ability to participate in a wide array of carbon-carbon bond-forming reactions.

This compound can be integrated into a total synthesis strategy as a key fragment that introduces a specific C8-unit containing a quaternary center and a terminal phenyl group. Its aldehyde group can be used in reactions such as:

Wittig Reaction: To form alkenes and extend the carbon chain.

Aldol (B89426) Addition: To create β-hydroxy carbonyl compounds, introducing two new stereocenters.

Grignard or Organolithium Addition: To generate secondary alcohols and build skeletal complexity.

In a retrosynthetic analysis of a complex target, the molecule could be disconnected to reveal this compound as a logical and synthetically accessible starting fragment. Its unique substitution pattern, particularly the gem-dimethyl group alpha to the carbonyl, can be strategically employed to control reactivity or introduce steric bias in subsequent transformations.

Contribution to the Synthesis of High Value-Added Organic Compounds in Pharmaceutical and Fine Chemical Industries

The true value of a building block like this compound is realized in the high-value compounds it can help produce for key industries.

Pharmaceutical Industry: As discussed, this aldehyde is a potential precursor to piperidine and tetrahydroisoquinoline scaffolds. ajchem-a.commdpi.com These core structures are present in a vast number of FDA-approved drugs, including analgesics, antipsychotics, and antihypertensives. By providing a route to novelly substituted versions of these heterocycles, the aldehyde contributes to the generation of new chemical entities (NCEs) for drug discovery programs. Furthermore, its use in asymmetric synthesis allows for the production of single-enantiomer active pharmaceutical ingredients (APIs), which is a regulatory requirement for many modern drugs. nih.gov

Fine Chemical Industry: The fine chemical industry produces complex, pure organic molecules on a smaller scale than bulk commodities. These include fragrances, agrochemicals, and specialty polymers. The structural features of this compound and its derivatives can be valuable in these areas. For example, long-chain aldehydes with phenyl groups are often used in the fragrance industry for their unique scent profiles. The synthesis of complex, non-natural molecules for materials science or as specialized ligands for catalysis also represents a potential application. The ability to generate structurally diverse and complex molecules from this aldehyde makes it a valuable intermediate for various high-value chemical products.

Table 3: Industrial Value of Potential Derivatives
Potential Derivative ClassTarget IndustryHigh-Value Application
Substituted TetrahydroisoquinolinesPharmaceuticalScaffolds for CNS agents, antivirals, and antihypertensives. mdpi.com
Substituted PiperidinesPharmaceutical, AgrochemicalCore of analgesics, antihistamines, and novel fungicides. ajchem-a.com
Enantiopure Alcohols/AldehydesPharmaceutical, Fine ChemicalChiral intermediates for single-enantiomer APIs and specialty catalysts. nih.gov

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes for 2,2-Dimethyl-5-phenylpentanal and its Derivatives

The imperative for greener and more sustainable chemical processes is driving innovation in synthetic route design. Future research will likely focus on developing methodologies for the synthesis of this compound that are not only efficient but also environmentally benign. This includes the exploration of catalytic systems that minimize waste, utilize renewable starting materials, and operate under milder reaction conditions.

One promising avenue is the application of transition-metal-catalyzed cross-coupling reactions. These methods could enable the construction of the carbon skeleton of this compound from readily available precursors with high atom economy. For instance, the coupling of a neopentyl-containing fragment with a phenylpropyl derivative could offer a convergent and flexible approach.

Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, will be a key area of investigation. Such strategies can significantly reduce the need for purification of intermediates, leading to a more streamlined and sustainable synthesis.

Exploration of New Reactivity Modalities for Aldehydic Scaffolds

The aldehyde group in this compound is a versatile functional handle, yet its reactivity can be influenced by the adjacent sterically demanding quaternary carbon center. Future research will aim to uncover and exploit novel reactivity patterns of such hindered aldehydic scaffolds.

A particularly exciting area is the use of photoredox catalysis. acs.orgorganic-chemistry.orgbeilstein-journals.orgnih.govnih.gov This technique utilizes visible light to initiate radical-based transformations, which can often overcome the steric limitations of traditional ionic reactions. organic-chemistry.org For this compound, photoredox catalysis could enable a range of transformations, such as C-H functionalization at various positions along the alkyl chain or novel coupling reactions involving the aldehyde group. organic-chemistry.org For instance, the generation of a radical at the β-position could allow for the introduction of new functional groups, leading to a diverse array of derivatives. organic-chemistry.org

Another emerging area is the exploration of C-H activation strategies. Directing group-assisted or non-directed C-H activation could provide a powerful tool for the selective functionalization of the carbon skeleton of this compound, offering access to novel analogs that would be challenging to synthesize using conventional methods.

Advanced Catalytic Applications in Stereoselective and Chemoselective Transformations

The development of catalysts that can control both stereoselectivity and chemoselectivity is a major goal in modern organic synthesis. For this compound, this translates to the ability to perform transformations at the aldehyde group without affecting other parts of the molecule, and to introduce new stereocenters with high levels of control.

Future research will likely focus on the design and application of novel chiral catalysts for asymmetric transformations of this compound. This could include the development of organocatalysts, transition-metal complexes, or biocatalysts that can facilitate enantioselective additions to the aldehyde, leading to the synthesis of chiral alcohols, amines, and other valuable derivatives. The steric hindrance around the aldehyde may present a challenge, but also an opportunity for the development of highly selective catalysts.

Chemoselective transformations are also of great interest. For example, developing catalytic systems that can selectively oxidize or reduce the aldehyde in the presence of other potentially reactive functional groups within a more complex derivative of this compound would be a significant advancement. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry and automated synthesis platforms offer promising solutions for the scalable and efficient production of fine chemicals like this compound. nih.govnih.govseqens.comdoaj.orgkncv.nl

Flow chemistry, where reactions are carried out in continuous-flow reactors, offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. nih.gov Future research will explore the adaptation of synthetic routes for this compound to flow conditions, enabling on-demand production and facile optimization of reaction parameters. nih.gov

The integration of flow chemistry with automated synthesis platforms, controlled by machine learning algorithms, could further revolutionize the production of this compound. Such systems can autonomously optimize reaction conditions and explore a wide range of reaction parameters to identify the most efficient and robust synthetic protocols.

Investigation of Organocatalytic and Biocatalytic Approaches to this compound Transformations

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to traditional metal-based catalysis.

Organocatalysis, which utilizes small organic molecules as catalysts, offers a green and often highly stereoselective approach to a wide range of chemical transformations. nih.govnih.govrsc.orgmdpi.com Future research will likely investigate the application of various organocatalytic methods to this compound, such as asymmetric aldol (B89426) reactions, Michael additions, and Mannich reactions. nih.govnih.govrsc.orgmdpi.com The development of organocatalysts that can effectively operate on sterically hindered substrates like this compound will be a key focus. researchgate.net

Q & A

Q. Basic Research Focus

  • Solvent Extraction : Use ethyl acetate/water partitioning to remove polar byproducts (e.g., unreacted Grignard reagents).
  • Distillation : Fractional distillation under reduced pressure (e.g., 80–100°C at 15 mmHg) to isolate the aldehyde.
  • Chromatography : Flash column chromatography with silica gel and hexane/ethyl acetate (4:1) eluent. Validate purity via GC-MS (>95% area) .

How can the aldehyde group’s reactivity be exploited to synthesize derivatives for biological activity screening?

Q. Advanced Research Focus

  • Schiff Base Formation : React with primary amines (e.g., aniline derivatives) under anhydrous conditions to form imines. Monitor by FT-IR for C=N stretch (~1640 cm1^{-1}) .
  • Reductive Amination : Use sodium cyanoborohydride to stabilize secondary amines.
  • Hydrazone Formation : Condense with hydrazines for crystallography-friendly derivatives. Characterize via X-ray diffraction to confirm regiochemistry .

What analytical techniques are critical for distinguishing this compound from its hydrate or hemiacetal forms?

Q. Basic Research Focus

  • FT-IR Spectroscopy : Detect hydrate O-H stretches (~3400 cm1^{-1}) vs. aldehyde C=O (~1720 cm1^{-1}).
  • 13^{13}C NMR : Identify hydrate carbons (δ 90–100 ppm) versus free aldehyde (δ ~200 ppm).
  • Karl Fischer Titration : Quantify water content to confirm hydration equilibrium .

How can solvent effects influence the compound’s stability during long-term storage?

Q. Advanced Research Focus

  • Accelerated Stability Studies : Store in deuterated solvents (CDCl3_3, DMSO-d6_6) and monitor degradation via 1^1H NMR over 30 days.
  • Solvent Polarity : Non-polar solvents (hexane) reduce oxidation; polar aprotic solvents (DMF) may accelerate aldol side reactions.
  • Additives : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation .

What computational tools predict the compound’s environmental persistence or toxicity?

Q. Advanced Research Focus

  • EPI Suite : Estimate biodegradability (BIOWIN models) and ecotoxicity (ECOSAR).
  • Molecular Docking : Screen for binding affinity with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .
  • Read-Across Models : Compare with structurally similar aldehydes (e.g., 5-phenylpentanal) in databases like PubChem .

How do steric effects from the 2,2-dimethyl group influence nucleophilic addition reactions?

Q. Advanced Research Focus

  • Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., 5-phenylpentanal) using UV-Vis or 1^1H NMR.
  • DFT Calculations : Analyze transition state geometries to quantify steric hindrance (e.g., NBO analysis for orbital interactions) .
  • Solvent Screening : Use low-polarity solvents (toluene) to reduce steric crowding in transition states .

What strategies mitigate challenges in characterizing the compound’s vapor pressure and boiling point?

Q. Basic Research Focus

  • Antoine Equation : Fit experimental vapor pressure data (measured via ebulliometry) to predict boiling points.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under controlled atmospheres.
  • Comparative Data : Cross-reference with NIST Chemistry WebBook entries for structurally similar aldehydes .

How can researchers design robust synthetic routes for isotopic labeling (e.g., 13^{13}13C or 2^{2}2H) of this compound?

Q. Advanced Research Focus

  • Deuterium Incorporation : Use D2_2O in Grignard quenching steps to label the aldehyde proton. Confirm via 2^2H NMR .
  • 13^{13}C-Labeled Precursors : Start with 13^{13}C-enriched acetone in aldol condensation. Validate via LC-MS isotopic patterns .

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Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-5-phenylpentanal
Reactant of Route 2
2,2-Dimethyl-5-phenylpentanal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.